Cas no 856365-76-9 (Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]-)
Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]-
-
- Inchi: 1S/C10H13ClO2S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7H2,1-2H3
- InChI Key: PEERNFSNUWNVPU-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC=CC=C1SCC(OC)OC
Computed Properties
- Exact Mass: 232.0324785g/mol
- Monoisotopic Mass: 232.0324785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 43.8Ų
Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-395085-0.05g |
1-chloro-2-[(2,2-dimethoxyethyl)sulfanyl]benzene |
856365-76-9 | 0.05g |
$612.0 | 2023-05-25 | ||
| Enamine | EN300-395085-0.1g |
1-chloro-2-[(2,2-dimethoxyethyl)sulfanyl]benzene |
856365-76-9 | 0.1g |
$640.0 | 2023-05-25 | ||
| Enamine | EN300-395085-0.25g |
1-chloro-2-[(2,2-dimethoxyethyl)sulfanyl]benzene |
856365-76-9 | 0.25g |
$670.0 | 2023-05-25 | ||
| Enamine | EN300-395085-0.5g |
1-chloro-2-[(2,2-dimethoxyethyl)sulfanyl]benzene |
856365-76-9 | 0.5g |
$699.0 | 2023-05-25 | ||
| Enamine | EN300-395085-1.0g |
1-chloro-2-[(2,2-dimethoxyethyl)sulfanyl]benzene |
856365-76-9 | 1g |
$728.0 | 2023-05-25 | ||
| Enamine | EN300-395085-2.5g |
1-chloro-2-[(2,2-dimethoxyethyl)sulfanyl]benzene |
856365-76-9 | 2.5g |
$1428.0 | 2023-05-25 | ||
| Enamine | EN300-395085-5.0g |
1-chloro-2-[(2,2-dimethoxyethyl)sulfanyl]benzene |
856365-76-9 | 5g |
$2110.0 | 2023-05-25 | ||
| Enamine | EN300-395085-10.0g |
1-chloro-2-[(2,2-dimethoxyethyl)sulfanyl]benzene |
856365-76-9 | 10g |
$3131.0 | 2023-05-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372837-50mg |
(2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane |
856365-76-9 | 98% | 50mg |
¥16524.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372837-100mg |
(2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane |
856365-76-9 | 98% | 100mg |
¥13824.00 | 2024-07-28 |
Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]- Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]-
Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]- (CAS No. 856365-76-9): A Comprehensive Overview
The compound Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]-, identified by its CAS number 856365-76-9, represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel therapeutic agents.
At the core of understanding this compound lies its molecular structure, which includes a benzene ring substituted with a chloro group at the 1-position and a thioether moiety at the 2-position. The thioether group is further modified with a 2,2-dimethoxyethyl chain, providing a distinct chemical profile that influences its reactivity and potential utility. This structural complexity makes it a valuable candidate for further investigation in various chemical transformations.
In recent years, there has been growing interest in the development of new methodologies for constructing complex organic molecules. The presence of both chloro and thioether functional groups in Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]- offers unique opportunities for selective functionalization. Researchers have been exploring its use as an intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in the synthesis of biaryl compounds. These reactions are particularly relevant in pharmaceutical chemistry, where biaryl structures are common motifs in drug molecules.
Moreover, the compound's ability to undergo nucleophilic substitution reactions at the chloro substituent has been leveraged in the synthesis of more complex derivatives. For instance, it can be converted into various amine derivatives through nucleophilic aromatic substitution (SNAr), providing access to a wide range of pharmacologically relevant compounds. This versatility makes it an attractive building block for medicinal chemists seeking to develop new therapeutic agents.
The role of this compound in drug discovery has not gone unnoticed by academic and industrial researchers. Several studies have highlighted its potential as a precursor for kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The thioether group, in particular, has been shown to enhance binding affinity to target proteins, making it an essential feature in the design of small-molecule inhibitors.
Recent advances in computational chemistry have also contributed to a deeper understanding of the properties and reactivity of Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]-. Molecular modeling studies have provided insights into how the dimethoxyethyl chain influences the electronic distribution and steric environment around the benzene ring. These insights are invaluable for predicting reaction outcomes and designing experiments aimed at optimizing synthetic routes.
In addition to its synthetic utility, this compound has been studied for its biological activity. Preliminary experiments have suggested that derivatives of Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]- exhibit interesting pharmacological properties. For example, certain analogs have shown promise as antimicrobial agents, highlighting the potential for further exploration in this area. The ability to modify both the chloro and thioether groups allows for fine-tuning of biological activity, making it a versatile scaffold for drug discovery efforts.
The industrial relevance of this compound is further underscored by its use in large-scale syntheses. Its stability under various reaction conditions makes it suitable for multi-step synthetic processes without significant degradation. This reliability is crucial for pharmaceutical manufacturers who require consistent quality control throughout their production processes.
As research continues to evolve, new applications for Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]- are likely to emerge. The intersection of organic chemistry with fields such as materials science and nanotechnology presents exciting opportunities for innovation. For instance, its incorporation into functional materials could lead to novel applications in sensors and electronic devices.
In conclusion, Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]- (CAS No. 856365-76-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development. As our understanding of its properties continues to grow, so too will its importance in advancing chemical science and related fields.
856365-76-9 (Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)